molecular formula C24H25FO5S B13847302 Canagliflozin Furanose Form (Mixture of Anomers)

Canagliflozin Furanose Form (Mixture of Anomers)

货号: B13847302
分子量: 444.5 g/mol
InChI 键: ZLPSHXQANWMHSC-NHFPKVKZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Canagliflozin Furanose Form (Mixture of Anomers) is a chemical compound with the molecular formula C24H25FO5S and a molecular weight of 444.52 g/mol . It is a derivative of canagliflozin, which is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus . The furanose form refers to the five-membered ring structure of the sugar moiety in the compound, and the mixture of anomers indicates the presence of both alpha and beta forms of the compound.

准备方法

The preparation of Canagliflozin Furanose Form (Mixture of Anomers) involves synthetic routes that typically include the formation of the furanose ring structure and the introduction of the fluorine atom. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

化学反应分析

Canagliflozin Furanose Form (Mixture of Anomers) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

科学研究应用

Canagliflozin Furanose Form (Mixture of Anomers) has several scientific research applications, including:

作用机制

The mechanism of action of Canagliflozin Furanose Form (Mixture of Anomers) involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine and improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose reabsorption pathway .

相似化合物的比较

Canagliflozin Furanose Form (Mixture of Anomers) can be compared with other SGLT2 inhibitors such as dapagliflozin and empagliflozin. While all these compounds share a similar mechanism of action, Canagliflozin Furanose Form (Mixture of Anomers) is unique due to its specific furanose ring structure and the presence of both alpha and beta anomers. This structural uniqueness may influence its pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

属性

分子式

C24H25FO5S

分子量

444.5 g/mol

IUPAC 名称

(2R,3S,4S,5S)-2-[(1S)-1,2-dihydroxyethyl]-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22-,23-,24+/m0/s1

InChI 键

ZLPSHXQANWMHSC-NHFPKVKZSA-N

手性 SMILES

CC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

规范 SMILES

CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。